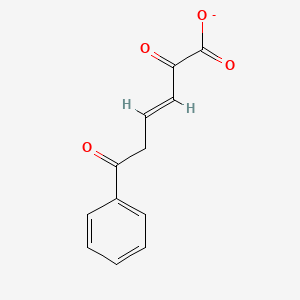
(3e)-2,6-Dioxo-6-Phenylhex-3-Enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dioxo-6-phenylhexa-3-enoate(1-) is a dioxo monocarboxylic acid anion that is the conjugate base of 2,6-dioxo-6-phenylhexa-3-enoic acid, arising from deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate acid of a 2,6-dioxo-6-phenylhexa-3-enoic acid. It is a tautomer of a 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate.
Wissenschaftliche Forschungsanwendungen
Bioremediation Applications
One of the most notable applications of (3E)-2,6-Dioxo-6-Phenylhex-3-Enoate is its role in bioremediation processes. Research indicates that it is utilized by certain bacteria, such as Burkholderia xenovorans, to degrade environmental pollutants, particularly biphenyl compounds. This microbial degradation pathway is crucial for the cleanup of contaminated sites.
Case Study: Microbial Degradation
A study highlighted the effectiveness of Burkholderia xenovorans in utilizing this compound as a substrate for biphenyl degradation. The compound's dual keto functionalities enhance its reactivity, facilitating enzymatic hydrolysis processes essential for microbial metabolism.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including Diels-Alder reactions and cycloadditions.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
| Synthesis Method | Description | Yield |
|---|---|---|
| Diels-Alder Reaction | Utilizes diene and dienophile to form cycloadducts | 40–60% |
| Regioselective Hydration | Direct hydration of 1,4-enynes | Good yield |
Pharmaceutical Potential
While specific pharmaceutical applications are still under exploration, this compound belongs to the class of alkyl-phenylketones, which are known for their biological activity. Its structural characteristics suggest potential as a lead compound in drug development.
DrugBank Insights
According to DrugBank, this compound is classified as an experimental small molecule with potential therapeutic applications. Further research may uncover specific pharmacological effects and mechanisms of action.
Environmental Chemistry
The compound's role in environmental chemistry extends beyond bioremediation; it also contributes to understanding the degradation pathways of aromatic compounds in nature. Its unique structure allows researchers to study its interactions with various environmental factors.
Eigenschaften
Molekularformel |
C12H9O4- |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
(E)-2,6-dioxo-6-phenylhex-3-enoate |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-6,8H,7H2,(H,15,16)/p-1/b8-4+ |
InChI-Schlüssel |
QPGAZPBFRAAJBD-XBXARRHUSA-M |
SMILES |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)[O-] |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C/C=C/C(=O)C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC=CC(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















